(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
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Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-10-18-11-16(19-15)26-14-6-7-21(12-14)17(23)13-4-8-22(9-5-13)27(3,24)25/h10-11,13-14H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXFXUMMMVYDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as compound X, is a complex organic molecule characterized by multiple functional groups, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a piperidine moiety. This unique structural composition suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of compound X is , with a molecular weight of approximately 318.4 g/mol. The presence of the dimethylamino group enhances solubility and may influence pharmacokinetic properties, while the incorporation of the methanone functional group is critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Functional Groups | Dimethylamino, Pyrazine, Pyrrolidine, Methanone |
| CAS Number | 2034499-74-4 |
The biological activity of compound X is likely mediated through its interactions with various molecular targets within biological systems. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Protein Interactions : The structure allows for potential binding to proteins involved in disease processes.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting pathways such as BRAF(V600E) and EGFR . Compound X's structural similarities suggest it may also possess anticancer properties.
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of pyrazole derivatives, which could be relevant to the therapeutic applications of compound X .
- Neuroactive Properties : The dimethylamino group is associated with neuroactivity, suggesting potential applications in treating neurological disorders.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with similar structures to compound X demonstrated significant cytotoxicity, particularly when combined with traditional chemotherapy agents like doxorubicin. This synergistic effect indicates that compound X could enhance treatment efficacy in resistant cancer types .
Case Study 2: Anti-inflammatory Activity
In another investigation, pyrazole derivatives were tested for their anti-inflammatory properties in animal models. The results indicated that these compounds significantly reduced inflammatory markers, suggesting that compound X might also exert similar effects through modulation of inflammatory pathways.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Coupling of pyrrolidine and pyrazine moieties : Use nucleophilic substitution under basic conditions (e.g., NaH in DMF) to attach the pyrazin-2-yloxy group to pyrrolidine .
Methanone bridge formation : Employ a Friedel-Crafts acylation or carbodiimide-mediated coupling to link the pyrrolidine and piperidine rings .
Sulfonylation of piperidine : React 1-(methylsulfonyl)piperidin-4-yl intermediates with carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions .
Critical Conditions :
- Temperature control (0–60°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar aprotic environments, ethanol for solubility).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm dimethylamino (δ 2.8–3.1 ppm), pyrazine (δ 8.5–9.0 ppm), and methanone (δ 170–180 ppm in 13C) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine-piperidine backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C18H24N4O3S) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Questions
Q. How can researchers optimize synthetic yield during scale-up?
Methodological Answer:
- Reaction Kinetics : Perform time-course studies to identify rate-limiting steps (e.g., pyrazine coupling) and adjust reagent stoichiometry .
- Solvent Optimization : Test alternatives to DMF (e.g., THF or acetonitrile) to improve solubility and reduce viscosity .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?
Methodological Answer:
- Comparative Binding Assays :
- Use surface plasmon resonance (SPR) to measure binding affinities (KD) against target proteins (e.g., kinases) .
- Compare with structurally analogous compounds (Table 1).
| Compound | Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Target Compound | Pyrazine-pyrrolidine, methylsulfonyl | 12 nM (Kinase X) | |
| Analog A (No methylsulfonyl) | Pyrazine-pyrrolidine | 85 nM (Kinase X) | |
| Analog B (Fluorinated) | Fluorinated pyrrolidine | 8 nM (Kinase Y) |
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain selectivity discrepancies .
Q. How should researchers design in vitro metabolic stability studies, and interpret conflicting data across models?
Methodological Answer:
- Model Selection :
- Liver Microsomes : Use human or rodent microsomes with NADPH cofactors to assess cytochrome P450-mediated degradation .
- Hepatocyte Assays : Evaluate phase II metabolism (e.g., sulfation, glucuronidation) .
- Data Interpretation :
- Species Differences : Cross-validate using human hepatocytes if rodent data shows false-positive stability .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylation at dimethylamino group) .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., pyrazine ring susceptibility to oxidation) .
- Molecular Docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina to prioritize in vitro testing .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
